1,3-Dichloro-2-propanol
Overview
Description
1,3-Dichloro-2-propanol is an organic compound with the chemical formula C3H6Cl2O. It is a colorless liquid that is primarily used as an intermediate in the production of epichlorohydrin, a key industrial chemical. This compound is known to be a carcinogen and mutagen, and it is classified as a Group 2B carcinogen by the International Agency for Research on Cancer, meaning it is possibly carcinogenic to humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-propanol can be synthesized through the hydrochlorination of glycerine. This process involves the reaction of glycerine with hydrochloric acid at temperatures ranging from 70 to 140°C. The reaction is carried out in a continuous reaction zone, and the water produced during the reaction is continuously removed . Another method involves the chlorination of glycerine in the presence of acetic acid at 100 to 110°C, followed by neutralization with a base to remove excess hydrochloric acid .
Industrial Production Methods
In industrial settings, this compound is produced as an intermediate in the manufacture of epichlorohydrin. The process typically involves the high-temperature radical chlorination of propene to allyl chloride, followed by the addition of hypochlorous acid to allyl chloride to form dichloropropanols. The dichloropropanols are then dehydrochlorinated with an alkali aqueous solution to produce epichlorohydrin .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other functional groups.
Oxidation Reactions: It can be oxidized to form epichlorohydrin.
Reduction Reactions: It can be reduced to form 1,3-dichloropropane.
Common Reagents and Conditions
Sodium Ethoxide: Used in cyclization reactions to form hydroxyl-N-tosylcyclams.
Biocatalysts: Used in the biotransformation of this compound to epichlorohydrin.
Major Products
Epichlorohydrin: Formed through oxidation.
1,3-Dichloropropane: Formed through reduction.
Scientific Research Applications
1,3-Dichloro-2-propanol has several scientific research applications:
Mechanism of Action
1,3-Dichloro-2-propanol exerts its effects through genotoxic mechanisms. It has been shown to cause mutations in vitro and induce tumors in rats. The compound enhances clonal expansion in renal carcinogenesis by promoting the proliferation of renal tubular cells following glomerular injury . The exact molecular targets and pathways involved in its carcinogenicity are not fully understood, but it is believed to interact with DNA and chromosomes .
Comparison with Similar Compounds
1,3-Dichloro-2-propanol is similar to other chloropropanols, such as 3-chloro-1,2-propanediol. it is unique in its higher occurrence in meat products compared to 3-chloro-1,2-propanediol, which is more commonly found in soy sauce and related products . Additionally, this compound is used as an intermediate in the production of epichlorohydrin, whereas 3-chloro-1,2-propanediol is not .
List of Similar Compounds
- 3-Chloro-1,2-propanediol
- 2,3-Dichloro-1-propanol
- 1,3-Dichloropropane
Properties
IUPAC Name |
1,3-dichloropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWLEGDTCGBNGU-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)Cl | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O, Array | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
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Record name | 1,3-DICHLORO-2-PROPANOL | |
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DSSTOX Substance ID |
DTXSID6025010 | |
Record name | 1,3-Dichloro-2-propanol | |
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Molecular Weight |
128.98 g/mol | |
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Physical Description |
1,3-dichloro-2-propanol is a colorless to yellow slightly viscous liquid with an ethereal odor. (NTP, 1992), Liquid, Colorless liquid with an ethereal odor; [HSDB], COLOURLESS LIQUID. | |
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Boiling Point |
345 °F at 760 mmHg (NTP, 1992), 174.3 °C @ 760 MM HG, 174.3 °C | |
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Flash Point |
165 °F (NTP, 1992), 74 °C, 165 °F (74 °C) (OPEN CUP), 74 °C o.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), MISCIBLE WITH ALC, ETHER, SOL ETHANOL, ETHER, ACETONE, MISCIBLE WITH MOST ORGANIC SOLVENTS, VEGETABLE OILS, In water, 9.9X10+4 mg/l at 25 °C., Solubility in water, g/100ml at 20 °C: 11 | |
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Density |
1.3506 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.3506 @ 17 °C/4 °C, Relative density (water = 1): 1.35 | |
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Vapor Density |
4.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (AIR= 1), Relative vapor density (air = 1): 4.4 | |
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Vapor Pressure |
1 mmHg at 82.4 °F ; 5 mmHg at 126.0 °F (NTP, 1992), 0.75 [mmHg], 0.75 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 100 | |
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Color/Form |
COLORLESS, SLIGHTLY VISCOUS, LIQUID | |
CAS No. |
96-23-1, 26545-73-3 | |
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Melting Point |
25 °F (NTP, 1992), -4 °C | |
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Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20166 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.